4-Bromo-3-Methyl-5-(Trifluoromethyl)-1h-Pyrazole

CAS No.: 60061-68-9

Cat. No.: VC1989511

Molecular Formula: C5H4BrF3N2

Molecular Weight: 229 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60061-68-9 |

|---|---|

| Molecular Formula | C5H4BrF3N2 |

| Molecular Weight | 229 g/mol |

| IUPAC Name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C5H4BrF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) |

| Standard InChI Key | PDSOUBXNWWZCNB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C(F)(F)F)Br |

| Canonical SMILES | CC1=C(C(=NN1)C(F)(F)F)Br |

Introduction

Chemical Structure and Identification

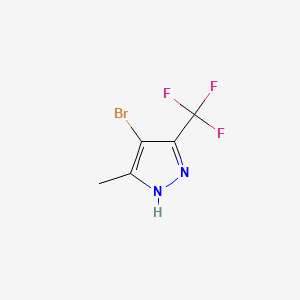

4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound containing a five-membered pyrazole ring with three substituents: a bromine atom at position 4, a methyl group at position 3, and a trifluoromethyl group at position 5. This arrangement of functional groups contributes to its unique chemical behavior and reactivity profile.

Basic Identification Data

The compound is identified by several unique identifiers that are essential for regulatory and scientific purposes:

| Property | Value |

|---|---|

| CAS Number | 60061-68-9 |

| Molecular Formula | C5H4BrF3N2 |

| Molecular Weight | 229.00 g/mol |

| InChI | InChI=1/C5H4BrF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) |

| SMILES | CC1=C(C(=NN1)C(F)(F)F)Br |

| MDL Number | MFCD08060951 |

Synonyms

This compound is known by several synonyms in the scientific literature:

-

4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole

-

4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

-

1H-Pyrazole, 4-bromo-3-methyl-5-(trifluoromethyl)-

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole is crucial for its handling, storage, and application in various synthetic processes.

Physical Properties

The compound exhibits the following physical characteristics:

Chemical Reactivity

The compound's reactivity is primarily determined by the presence of three key functional groups:

-

The pyrazole ring serves as a basic heterocycle with nucleophilic nitrogen atoms.

-

The bromine substituent at position 4 acts as a good leaving group, making the compound suitable for various cross-coupling reactions.

-

The trifluoromethyl group at position 5 introduces unique electronic properties due to its strong electron-withdrawing character.

-

The methyl group at position 3 can undergo functionalization through lithiation or radical-mediated reactions .

These structural elements make the compound particularly valuable in synthetic chemistry, especially for the preparation of substituted pyrazoles with potential biological activities.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, reflecting its importance as a building block in organic synthesis.

Direct Bromination

One of the most common methods for synthesizing this compound involves the direct bromination of 3-methyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions. This approach offers high regioselectivity for the bromination at the 4-position of the pyrazole ring .

Cyclocondensation Followed by Bromination

Another synthetic route involves:

-

Formation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole through cyclocondensation of a suitable hydrazine with a trifluoromethyl-containing precursor

-

Subsequent bromination using a brominating agent such as NBS or bromine in an appropriate solvent system

Advanced Synthetic Approaches

Research by Enamine has described a practical method for synthesizing functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which can be brominated to obtain the target compound. Their approach involved:

-

A one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form regioisomeric mixtures of target pyrazoles

-

Separation of the regioisomers based on boiling point vs. pressure diagram analysis

-

Bromination using NBS under mild conditions to introduce the bromine at the 4-position

This methodology provides a scalable and efficient route to 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with high yield and purity.

Applications and Uses

4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole finds numerous applications in organic synthesis, pharmaceutical development, and agrochemical research.

Chemical Intermediate

The compound serves as a versatile intermediate in the synthesis of:

-

Complex heterocyclic systems with potential biological activities

-

Cross-coupling reaction substrates for C-C bond formation

-

Precursors for the introduction of various functional groups through bromine displacement

Pharmaceutical Applications

In medicinal chemistry, this compound and its derivatives have been investigated for various therapeutic applications:

-

As building blocks for compounds with antimicrobial properties, particularly against resistant bacterial strains

-

In the development of anti-inflammatory agents

-

As precursors for compounds with potential anticancer activity

Research has demonstrated that pyrazole derivatives containing the trifluoromethyl group often exhibit enhanced pharmacological properties, including improved metabolic stability and increased lipophilicity, which can lead to better drug efficacy .

Agrochemical Research

The compound has also been utilized in agrochemical research for the development of:

-

Fungicides with improved potency and selectivity

-

Herbicides with unique modes of action

-

Insecticides targeting specific pest species while minimizing environmental impact

| Hazard Statement | Description | Classification |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 |

First Aid Measures

In case of exposure:

-

Skin contact: Wash immediately with plenty of soap and water

-

Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do

-

Inhalation: Move person to fresh air and keep comfortable for breathing

Research Findings

Recent research has explored various aspects of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, from synthetic methodologies to biological applications.

Synthetic Methodology Advancements

Researchers have developed efficient methods for the functionalization of the compound through:

-

Lithiation at specific positions followed by electrophilic quenching

-

Cross-coupling reactions utilizing the bromine substituent

-

Flow chemistry approaches for improved efficiency and scalability

A notable study published in the journal Organic Process Research & Development described a practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which included the synthesis and functionalization of 4-bromo derivatives. The research demonstrated the utility of flow reactors for the lithiation of these compounds and their subsequent reactions with various electrophiles .

Antimicrobial Activity

Research has shown that pyrazole derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. A 2021 study published in the journal Pharmaceuticals reported the synthesis and antimicrobial evaluation of several pyrazole derivatives, including those with structural similarities to 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.

Key findings included:

-

4-Bromo-3-methyl derivatives showed MIC values as low as 1 µg/mL against certain bacterial strains

-

Compounds were particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)

-

The presence of both bromine and trifluoromethyl groups appeared to enhance antimicrobial activity

Future Perspectives

The future research directions for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole are likely to focus on:

-

Development of more efficient and sustainable synthetic methods

-

Exploration of novel functionalization strategies to access diverse derivatives

-

Investigation of broader applications in medicinal chemistry and materials science

-

Structure-activity relationship studies to optimize biological activities

-

Green chemistry approaches to minimize environmental impact during synthesis and application

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume